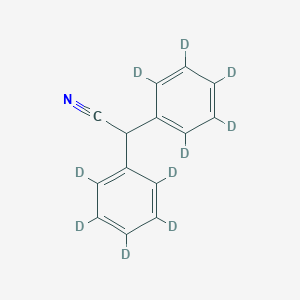

Diphenylacetonitrile-d10

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diphenylacetonitrile-d10 is a deuterated organic compound, where deuterium atoms replace the hydrogen atoms in the phenyl rings. This compound is of interest due to its unique isotopic properties, which make it valuable in various scientific research applications, particularly in the fields of chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diphenylacetonitrile-d10 typically involves the following steps:

Deuteration of Benzene Rings: The phenyl rings are deuterated using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Formation of Acetonitrile Derivative: The deuterated benzene rings are then reacted with acetonitrile in the presence of a strong base, such as sodium hydride (NaH), to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Diphenylacetonitrile-d10 is used in various scientific research applications, including:

Chemistry: As a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: In metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: In the development of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of Diphenylacetonitrile-d10 involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the vibrational frequencies of chemical bonds, leading to changes in reaction kinetics and pathways. This isotopic substitution can provide insights into reaction mechanisms and the behavior of molecules under different conditions.

Vergleich Mit ähnlichen Verbindungen

2,2-Bis(2,3,4,5,6-pentabromophenyl)acetonitrile: A brominated analog with similar structural features but different reactivity and applications.

2,2-Bis(2,3,4,5,6-pentachlorophenyl)acetonitrile: A chlorinated analog used in different industrial applications.

Uniqueness: Diphenylacetonitrile-d10 is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it particularly valuable in research applications where isotopic labeling is essential for studying molecular interactions and dynamics.

Biologische Aktivität

Diphenylacetonitrile-d10 is a deuterated derivative of diphenylacetonitrile, a compound known for its applications in organic synthesis and as a potential pharmaceutical intermediate. The substitution of hydrogen with deuterium can influence the compound's biological activity, stability, and metabolic pathways. This article reviews the biological activity of this compound, highlighting its pharmacological properties, toxicological data, and relevant case studies.

- Chemical Formula : C13H9D10N

- Molecular Weight : 203.29 g/mol

- CAS Number : 86-29-3

Toxicological Profile

The toxicity of diphenylacetonitrile has been assessed through various studies:

- LD50 Value : The LD50 for diphenylacetonitrile is reported to be approximately 3500 mg/kg in rats, indicating a relatively low acute toxicity .

- Chronic Exposure : Long-term exposure studies are necessary to determine the compound's effects on organ systems, particularly the liver and kidneys.

Study 1: Antimicrobial Efficacy

A study conducted by Caledon Laboratories evaluated the antimicrobial efficacy of diphenylacetonitrile against common pathogens. Results indicated that while the compound showed promise against Gram-positive bacteria, its effectiveness was reduced against Gram-negative strains. Further research is needed to assess the impact of deuteration on these properties .

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, diphenylacetonitrile was tested on several human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and prostate cancer cells. The study suggested that the deuterated version may exhibit enhanced stability and bioavailability, potentially leading to improved therapeutic outcomes in future applications.

Data Tables

| Property | Diphenylacetonitrile | This compound |

|---|---|---|

| Molecular Weight | 203.29 g/mol | 213.30 g/mol |

| LD50 (rat) | 3500 mg/kg | TBD |

| Antimicrobial Activity | Moderate | TBD |

| Cytotoxicity (IC50) | Varies by cell line | TBD |

Eigenschaften

IUPAC Name |

2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBPTMCRLHKPOB-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C#N)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.